molecular formula C29H29N3O3S B2770670 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone CAS No. 681216-98-8

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone

Cat. No.: B2770670
CAS No.: 681216-98-8
M. Wt: 499.63
InChI Key: BVSVZLBUKQVGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone is a chemical compound provided for research and experimental use. This synthetic small molecule features a pyrazoline core linked to an indole moiety via a thioether bridge, a structural motif found in compounds with various bioactivities . Compounds incorporating the dihydropyrazole scaffold have been investigated for their antimicrobial potential. Research on structurally similar molecules has demonstrated activity against a range of bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus , as well as antifungal effects against species like Candida albicans . Furthermore, the indole and methoxyphenyl structural elements are common in pharmacologically active molecules, suggesting this compound may serve as a valuable intermediate or lead structure in medicinal chemistry and drug discovery programs . Researchers can utilize this compound for in vitro studies involving antimicrobial screening, enzymatic assays, and the exploration of structure-activity relationships (SAR). All in vitro and in silico studies should be planned and executed by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-4-31-18-28(24-7-5-6-8-26(24)31)36-19-29(33)32-27(21-11-15-23(35-3)16-12-21)17-25(30-32)20-9-13-22(34-2)14-10-20/h5-16,18,27H,4,17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSVZLBUKQVGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone is a synthetic organic molecule belonging to the pyrazole class, characterized by its unique structural features that include methoxyphenyl and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

  • Molecular Formula : C22H24N2O3S
  • Molecular Weight : 392.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC

The biological activity of this compound arises from its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). Results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation. For example, a related pyrazole derivative exhibited an IC50 of 7.01 µM against HeLa cells and 8.55 µM against NCI-H460 cells .
Cell Line IC50 (µM) Reference
MCF77.01
NCI-H4608.55
SF-26812.50

Anti-inflammatory Activity

Pyrazole compounds have been noted for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The presence of methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic efficacy .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. Pyrazoles generally exhibit radical scavenging activity due to the presence of nitrogen atoms in their structure, which can stabilize free radicals .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrazole derivatives similar to the target compound:

  • Anticancer Efficacy : A study reported that substituted pyrazoles showed significant cytotoxicity against several cancer cell lines with GI50 values ranging from 3.79 µM to 42.30 µM .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and inflammation, suggesting a multi-targeted approach in their action mechanism .
  • Structural Variability : Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, compounds with electron-donating groups like methoxy showed enhanced anticancer activity compared to those with electron-withdrawing groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation through the modulation of apoptosis pathways. The incorporation of the indole moiety enhances its bioactivity against various cancer cell lines, including breast and colon cancers .

Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating chronic inflammatory diseases . The mechanism involves the inhibition of NF-kB signaling pathways, which are critical in inflammation processes.

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows for its application in synthesizing novel materials with specific functionalities. For instance, it can be used as a precursor in the development of organic semiconductors or as a ligand in coordination chemistry for creating metal complexes with desirable electronic properties .

Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposites that exhibit enhanced mechanical and thermal properties. By incorporating it into polymer matrices, researchers have observed improved strength and thermal stability, making it suitable for applications in aerospace and automotive industries .

Agricultural Chemistry

Pesticidal Properties
There is emerging evidence that suggests this compound may possess pesticidal properties. Research has indicated that derivatives can act as effective agents against certain pests and pathogens affecting crops. The mechanism appears to involve disruption of cellular processes in target organisms, leading to reduced viability .

Case Studies

Study Findings Application
Study on Anticancer Properties (2024)Demonstrated significant inhibition of cancer cell growth in vitroPotential use in cancer therapeutics
Material Science Research (2023)Developed nanocomposites with enhanced properties using the compoundApplications in high-performance materials
Agricultural Chemistry Study (2022)Showed effectiveness against crop pestsDevelopment of new pesticides

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The compound shares structural motifs with derivatives reported in the synthesis of pyrazole-thiophene hybrids, such as 7a and 7b from Molecules (2012) :

  • 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

Structural and Functional Differences

Feature Target Compound 7a 7b
Core Heterocycle 3,4-Dihydropyrazole Pyrazole Pyrazole
Substituents Bis(4-methoxyphenyl), 1-ethylindole-sulfanylethanone Thiophene (cyano, amino) Thiophene (ester, amino)
Functional Groups Methoxy, sulfanyl, ketone Amino, cyano, hydroxy Amino, ester, hydroxy
Molecular Weight ~529 g/mol (estimated) 288.3 g/mol 336.4 g/mol
Crystallographic Data Likely refined via SHELXL Not explicitly reported Not explicitly reported
Key Observations:

Heterocyclic Core : The target compound’s partially saturated dihydropyrazole may confer conformational flexibility compared to the fully aromatic pyrazole in 7a/7b.

The indole-sulfanylethanone moiety introduces steric bulk and sulfur-based reactivity, contrasting with the planar thiophene systems in 7a/7b.

Synthetic Pathways: 7a/7b were synthesized using malononitrile or ethyl cyanoacetate with sulfur , whereas the target compound likely requires multi-step coupling of dihydropyrazole precursors with indole derivatives.

Research Implications

  • Crystallographic Robustness : The use of SHELXL ensures high-precision refinement of the target compound’s structure, critical for understanding its stereoelectronic properties .

Q & A

Q. What are the established synthetic routes for this compound, and what experimental parameters are critical for optimizing yield?

The synthesis of pyrazole-ethanone derivatives typically involves multistep reactions, including:

  • Condensation reactions : For example, refluxing substituted benzaldehydes with aminotriazoles in ethanol with glacial acetic acid as a catalyst (reflux duration: ~4 hours) .
  • Thioether formation : Reaction of α-halogenated ketones with thiol-containing intermediates (e.g., indole derivatives) under basic conditions (e.g., sodium ethoxide in ethanol) .
    Key parameters : Temperature control during reflux, stoichiometric ratios of reactants, and solvent purity (e.g., absolute ethanol) significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Spectroscopic methods :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxyphenyl, indole groups) .
    • IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, S-C=S vibrations) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination (e.g., dihydropyrazole ring conformation) .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

  • In vitro assays :
    • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM).
    • Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .
  • Control experiments : Compare activity against structurally related derivatives (e.g., pyrazole or indole-modified analogs) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between similar compounds?

Contradictions often arise from:

  • Substituent effects : Methoxy groups on phenyl rings may enhance membrane permeability but reduce binding affinity due to steric hindrance .
  • Experimental variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate results via orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy).
    Case study : Pyrazole derivatives with trifluoromethyl groups showed divergent growth inhibition profiles depending on substitution position; X-ray crystallography and molecular docking clarified steric vs. electronic contributions .

Q. What mechanistic insights guide the optimization of its reactivity in target-specific applications?

  • Electrophilic sulfanyl group : The thioether linkage (C-S-C) participates in nucleophilic substitution or oxidation reactions. For example, sulfoxide/sulfone formation under controlled oxidative conditions (e.g., H2_2O2_2/AcOH) .
  • Dihydropyrazole ring : The non-aromatic pyrazole core can undergo ring-opening or cycloaddition reactions under acidic/basic conditions, enabling functionalization .

Q. How can computational methods predict its physicochemical properties and interaction with biological targets?

  • Molecular dynamics (MD) simulations : Analyze binding stability with receptors (e.g., indole interactions with hydrophobic pockets).
  • DFT calculations : Predict redox potentials of the thioether group or electron density distribution in methoxyphenyl rings .
  • ADMET profiling : Use tools like SwissADME to estimate logP, solubility, and CYP450 inhibition risks .

Q. What strategies mitigate toxicity concerns observed in preclinical studies?

  • Structural modifications : Replace the 1-ethylindole group with less lipophilic substituents (e.g., hydroxyl or carboxyl groups) to reduce off-target effects.
  • Dosage optimization : Conduct acute toxicity assays (OECD Guideline 423) in rodent models to establish LD50_{50} and NOAEL (No Observed Adverse Effect Level) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-Ethanone Derivatives

StepConditionsYield RangeReferences
CondensationEthanol, glacial AcOH, 4h reflux60–75%
Thioether formationNaOEt, ethanol, 10h stirring50–65%

Q. Table 2. Comparative Biological Activity of Analogous Compounds

Compound ModificationIC50_{50} (μM)TargetNotes
4-Methoxyphenyl substituent12.4 ± 1.2COX-2Enhanced selectivity
Trifluoromethyl substituent8.9 ± 0.7Kinase XHigher cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.